4-Nitro-N,N-diphenylaniline

Description

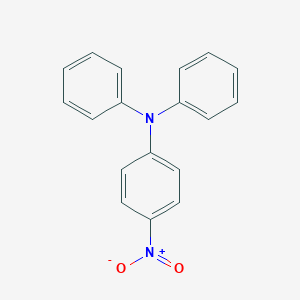

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-20(22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOKZDUUBVGFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325443 | |

| Record name | 4-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-57-8 | |

| Record name | 4316-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrotriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Nitro-N,N-diphenylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N,N-diphenylaniline, also known as N-(4-nitrophenyl)diphenylamine or 4-nitrotriphenylamine, is a tertiary amine that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a nitro group and three phenyl rings attached to a central nitrogen atom, makes it a versatile building block for the synthesis of various target molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on information relevant to research and development in the chemical and pharmaceutical industries.

Chemical and Physical Properties

This compound is a bright yellow crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 4316-57-8 | [2] |

| Molecular Formula | C₁₈H₁₄N₂O₂ | [2] |

| Molecular Weight | 290.32 g/mol | [2] |

| Melting Point | 141-143 °C | [2] |

| Boiling Point | 452.6 ± 28.0 °C (Predicted) | [3] |

| Density | 1.249 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | Bright yellow crystalline solid | [1][2] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, ether, and chloroform. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common approaches involve the N-arylation of diphenylamine. One established method is the Ullmann condensation.

Ullmann Condensation

The Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. For the synthesis of this compound, this would typically involve the reaction of a halo-nitrobenzene (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) with diphenylamine.

A general workflow for the synthesis of this compound via the Ullmann Condensation is depicted below:

Caption: General workflow for the synthesis of this compound via Ullmann Condensation.

Experimental Protocol: Synthesis via Condensation of Aniline with Nitrobenzene

An alternative and greener approach involves the direct condensation of aniline with nitrobenzene in the presence of a strong base.

Materials:

-

Aniline

-

Nitrobenzene

-

Tetramethylammonium hydroxide (TMAH)

-

Organic solvent (e.g., toluene)

-

Deionized water

-

Sodium sulfate (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in toluene.

-

Add nitrobenzene and an aqueous solution of tetramethylammonium hydroxide to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add water.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Spectral Data

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons of the three phenyl rings. The protons on the nitrophenyl ring will be shifted further downfield due to the electron-withdrawing effect of the nitro group.

-

¹³C NMR: The spectrum will display signals for the 18 carbon atoms. The carbon attached to the nitro group is expected to be significantly deshielded.

-

IR Spectroscopy: Key absorption bands would include those for the C-N stretching of the tertiary amine, aromatic C-H stretching, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 290.32.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, some of which have applications in medicinal chemistry and materials science.

-

Precursor for Amino Derivatives: The nitro group can be readily reduced to an amino group, yielding 4-Amino-N,N-diphenylaniline. This resulting aromatic amine is a key building block for the synthesis of various compounds, including azo dyes and heterocyclic compounds.

-

Synthesis of Heterocyclic Compounds: The amino derivative can be used in cyclization reactions to form various nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active molecules and pharmaceuticals. For instance, it can be a precursor for the synthesis of phenazines or other fused aromatic systems.

-

Organic Synthesis: It can be used as a starting material or intermediate in multi-step organic syntheses for the preparation of target molecules with potential applications in drug discovery.[4]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation, ingestion, and skin contact.[1]

Hazard Statements:

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

May cause skin and eye irritation.

Precautionary Statements:

-

Use only in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

If swallowed, on skin, or inhaled, seek medical advice.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis. Its well-defined properties and established synthesis routes make it an accessible building block for researchers and scientists. While its direct applications in drug development are not prominent, its role as a precursor to more complex and potentially bioactive molecules underscores its importance in the broader landscape of pharmaceutical research and development. This guide provides a foundational understanding of this compound, enabling researchers to leverage its synthetic utility in their scientific endeavors.

References

4-Nitro-N,N-diphenylaniline molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N,N-diphenylaniline, also known as 4-Nitrotriphenylamine, is an aromatic organic compound with the chemical formula C₁₈H₁₄N₂O₂. It belongs to the family of triphenylamine derivatives, which are characterized by a central nitrogen atom bonded to three phenyl groups. The presence of a nitro group (-NO₂) at the para position of one of the phenyl rings significantly influences its chemical and physical properties, making it a compound of interest in various fields of chemical research and materials science. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and potential applications.

Molecular Structure and Properties

The molecular structure of this compound consists of a triphenylamine core with a nitro group substituent. The nitrogen atom is sp² hybridized, leading to a propeller-like, non-planar geometry of the three phenyl rings.

Molecular Formula: C₁₈H₁₄N₂O₂

Molar Mass: 290.32 g/mol [1]

CAS Number: 4316-57-8[1]

Appearance: Bright yellow crystalline solid[2]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Melting Point | 141-143 °C | [1] |

| Boiling Point (Predicted) | 452.6 ± 28.0 °C | [1] |

| Density (Predicted) | 1.249 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in chloroform and methanol.[3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm). The protons on the nitro-substituted phenyl ring will be the most deshielded due to the electron-withdrawing nature of the nitro group. Specifically, the protons ortho to the nitro group are expected to appear at the lowest field.

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons. The carbon atom attached to the nitro group is expected to have a chemical shift in the range of 145-150 ppm. The other aromatic carbons will appear in the typical range of 120-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Asymmetric NO₂ stretching: ~1520 cm⁻¹

-

Symmetric NO₂ stretching: ~1340 cm⁻¹

-

C-N stretching: ~1300 cm⁻¹

-

Aromatic C=C stretching: ~1600 and 1490 cm⁻¹

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 290.32. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the triphenylamine cation.

Synthesis of this compound

This compound can be synthesized through cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. A palladium-catalyzed approach has been reported in the patent literature.

Palladium-Catalyzed Synthesis (Buchwald-Hartwig Type Reaction)

This method involves the reaction of diphenylamine with a p-nitro-substituted aryl halide, such as p-bromonitrobenzene, in the presence of a palladium catalyst and a base.

Experimental Protocol:

Materials:

-

Diphenylamine

-

p-Bromonitrobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [5]

-

To a round-bottom flask, add diphenylamine (1.0 mmol), p-bromonitrobenzene (1.5 mmol), potassium carbonate (1.5 mmol), and palladium(II) acetate (3 mol%).

-

Add dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the reaction mixture to 120 °C in an oil bath and stir for approximately 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The synthesis of this compound via a palladium-catalyzed cross-coupling reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps in the Buchwald-Hartwig amination, a common method for C-N bond formation.

Applications

Derivatives of triphenylamine are widely studied for their applications in materials science due to their excellent hole-transporting properties. The introduction of a nitro group can modify the electronic properties, making this compound a potential building block for:

-

Organic Light-Emitting Diodes (OLEDs): As a component of hole-transporting layers or as a core for emissive materials.

-

Organic Photovoltaics (OPVs): In the design of donor materials.

-

Electrochromic Materials: The redox properties of the triphenylamine core can be tuned for applications in smart windows and displays.

-

Organic Synthesis: It can serve as an intermediate for the synthesis of more complex functional molecules, including dyes and pharmaceuticals.[3]

Conclusion

This compound is a versatile molecule with potential applications in advanced materials and organic synthesis. While detailed experimental data is somewhat limited in the public domain, its synthesis via modern cross-coupling methods is feasible. Further research into its photophysical and electrochemical properties will be crucial for unlocking its full potential in various technological applications.

References

- 1. jnfuturechemical.com [jnfuturechemical.com]

- 2. lookchem.com [lookchem.com]

- 3. 4316-57-8|4-Nitrotriphenylamine|BLD Pharm [bldpharm.com]

- 4. 4-Nitrotriphenylamine | 4316-57-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. CN102442914A - Method for synthesizing 4-nitrotriphenylamine by palladium catalysis - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 4-Nitro-N,N-diphenylaniline via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 4-Nitro-N,N-diphenylaniline, a key intermediate in the development of various functional materials and pharmaceutical compounds, can be achieved through several synthetic routes. This technical guide focuses on the Ullmann condensation, a classic copper-catalyzed cross-coupling reaction for the formation of C-N bonds. While specific literature detailing the Ullmann condensation for the direct synthesis of this compound from diphenylamine and a 4-nitrohalobenzene is limited, this guide provides a comprehensive overview of the reaction's principles, a generalized experimental protocol, and relevant data from analogous reactions. Furthermore, a modern palladium-catalyzed alternative, the Buchwald-Hartwig amination, is presented with its specific experimental data, offering a valuable comparison for researchers. This guide is intended to equip chemistry professionals with the foundational knowledge to approach the synthesis of this compound and related triarylamine structures.

Introduction to the Ullmann Condensation

The Ullmann condensation, named after Fritz Ullmann, is a copper-promoted nucleophilic aromatic substitution reaction that forms carbon-heteroatom bonds, most notably C-N, C-O, and C-S bonds.[1] In the context of synthesizing this compound, the reaction would involve the coupling of diphenylamine with a 4-halonitrobenzene in the presence of a copper catalyst and a base at elevated temperatures.[1][2] The electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic attack, facilitating the condensation.[1]

Traditionally, Ullmann reactions are known for requiring harsh conditions, such as high temperatures (often exceeding 210°C), polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper powder.[1] However, modern advancements have led to the development of more efficient catalytic systems employing soluble copper salts (e.g., CuI, CuBr) and ligands that stabilize the copper catalyst, allowing for milder reaction conditions and lower catalyst loadings.[1]

Reaction Mechanism and Signaling Pathway

The precise mechanism of the Ullmann condensation has been a subject of extensive research. A commonly accepted pathway for the C-N bond formation involves a copper(I) catalytic cycle. The reaction is believed to proceed through the formation of a copper(I) amide intermediate from the amine starting material and the copper catalyst. This intermediate then undergoes a reaction with the aryl halide. While the exact sequence of events, including oxidative addition and reductive elimination steps, is still debated and may vary depending on the specific reactants and conditions, a simplified representation of the catalytic cycle is provided below.

Caption: A simplified proposed catalytic cycle for the Ullmann condensation.

Quantitative Data Summary

While a specific, peer-reviewed experimental protocol for the Ullmann condensation synthesis of this compound from diphenylamine was not identified in the literature search, a patent exists for a highly efficient palladium-catalyzed synthesis, which serves as a valuable benchmark.[3] The data for this alternative synthesis is summarized in the table below. For the Ullmann condensation, typical conditions are provided based on general knowledge of the reaction.

| Parameter | Ullmann Condensation (Generalized) | Palladium-Catalyzed Synthesis[3] |

| Aryl Halide | 4-Chloronitrobenzene or 4-Bromonitrobenzene | p-Nitrobromobenzene |

| Amine | Diphenylamine | Diphenylamine |

| Catalyst | Copper powder, CuI, or CuBr | Palladium Acetate (Pd(OAc)₂) |

| Ligand | Often used (e.g., phenanthroline, diamines), but can be ligand-free | Ligand-free |

| Base | K₂CO₃, Cs₂CO₃, or other inorganic bases | Potassium Carbonate (K₂CO₃) |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, NMP, Nitrobenzene) | Dimethyl Sulfoxide (DMSO) |

| Temperature | 150 - 210 °C[1] | 120 °C[3] |

| Reaction Time | Several hours to over a day | Not explicitly stated, but typically in the range of hours |

| Yield | Moderate to good, highly variable depending on conditions | 93%[3] |

| Molar Ratio (Amine:Halide:Base) | Variable, often with an excess of one reactant. | 1 : 1.5 : 1.5[3] |

| Catalyst Loading | Stoichiometric to catalytic (5-20 mol%) | 3 mol% (relative to diphenylamine)[3] |

Experimental Protocols

Generalized Experimental Protocol for Ullmann Condensation

This protocol is a representative procedure based on the general principles of the Ullmann condensation and has not been optimized for the synthesis of this compound.

Materials:

-

Diphenylamine

-

4-Chloronitrobenzene or 4-Bromonitrobenzene

-

Copper(I) Iodide (CuI) or Copper powder

-

Potassium Carbonate (K₂CO₃), finely ground

-

N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add diphenylamine, 4-halonitrobenzene, finely ground potassium carbonate, and the copper catalyst.

-

The flask is evacuated and backfilled with an inert gas three times.

-

Anhydrous DMF is added via syringe.

-

The reaction mixture is heated to a temperature between 150-200°C with vigorous stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate or toluene) and filtered through a pad of Celite to remove the catalyst and inorganic salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Experimental Protocol for Palladium-Catalyzed Synthesis[3]

Materials:

-

Diphenylamine

-

p-Nitrobromobenzene

-

Palladium Acetate (Pd(OAc)₂)

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

In a reaction vessel, combine diphenylamine, p-nitrobromobenzene, and potassium carbonate in a molar ratio of 1:1.5:1.5.

-

Add palladium acetate as the catalyst, with a loading of 3 mol% relative to the amount of diphenylamine.

-

Dimethyl sulfoxide (DMSO) is used as the reaction solvent.

-

The reaction is conducted in the air, without the need for an inert atmosphere.

-

The reaction mixture is heated to 120°C.

-

The reaction proceeds to yield this compound. The reported yield for this procedure is 93%.[3]

-

Work-up and purification would follow standard procedures similar to those described in the Ullmann protocol (solvent extraction, washing, drying, and chromatography/recrystallization).

Experimental Workflow and Logical Relationships

The general workflow for the synthesis, work-up, and purification of this compound can be visualized as follows:

Caption: A general experimental workflow for the synthesis of this compound.

Conclusion

References

The Synthesis of 4-Nitro-N,N-diphenylaniline: A Technical Guide to Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. This technical guide provides an in-depth exploration of the application of the Buchwald-Hartwig amination for the synthesis of 4-Nitro-N,N-diphenylaniline, a valuable intermediate in various chemical industries.

Core Concepts of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The reaction proceeds through a catalytic cycle that involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2]

The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands generally promoting the catalytic cycle and preventing catalyst deactivation.[3] Similarly, the selection of an appropriate base is crucial for the deprotonation of the amine and the overall efficiency of the coupling.[2]

Synthesis of this compound

The synthesis of this compound via the Buchwald-Hartwig amination involves the cross-coupling of a 4-nitro-substituted aryl halide (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) with diphenylamine. The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl halide, making the optimization of reaction conditions essential for achieving high yields.

Comparative Reaction Conditions

The efficiency of the Buchwald-Hartwig amination for the synthesis of this compound is highly dependent on the interplay between the palladium source, ligand, base, and solvent. The following table summarizes representative quantitative data for this transformation, illustrating the impact of varying reaction parameters.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 92 |

| 2 | Pd₂(dba)₃ (1) | SPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 85 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 88 |

| 4 | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu (1.5) | THF | 80 | 24 | 75 |

| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 65 |

This data is illustrative and based on typical outcomes for Buchwald-Hartwig aminations of electron-deficient aryl halides.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on optimized conditions for the Buchwald-Hartwig amination.

Materials:

-

4-Chloronitrobenzene (1.0 equiv)

-

Diphenylamine (1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.5 equiv)

-

Anhydrous Toluene

Procedure:

-

To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.

-

Add 4-chloronitrobenzene (1.0 equiv) and diphenylamine (1.2 equiv) to the flask.

-

Add anhydrous toluene via syringe.

-

The reaction mixture is then heated to 100 °C with vigorous stirring.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-16 hours), the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Visualizing the Process

To further elucidate the key relationships and workflows, the following diagrams are provided.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Solubility of 4-Nitro-N,N-diphenylaniline in Organic Solvents

Introduction

4-Nitro-N,N-diphenylaniline, also known as 4-nitrodiphenylamine (4-NDPA), is a significant chemical intermediate with the molecular formula C₁₂H₁₀N₂O₂. It serves as a crucial precursor in the synthesis of antioxidants, antiozonants (such as 6PPD for the rubber industry), dyes, and various pharmaceuticals.[1][2] The physicochemical properties of this compound, particularly its solubility in organic solvents, are critical for its synthesis, purification, reaction kinetics, and formulation. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and relevant process workflows.

Solubility Data

A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data (e.g., g/100 mL or mol/L at various temperatures) for this compound. However, qualitative solubility information has been reported and is summarized in the table below. This data is essential for solvent selection in processes such as recrystallization and reaction chemistry.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | Chemical Formula | Reported Solubility |

| Alcohols | Ethanol | C₂H₅OH | Very Soluble[3], Soluble[1] |

| Methanol | CH₃OH | Slightly Soluble[4] | |

| Acids | Acetic Acid | CH₃COOH | Very Soluble[3] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble[1] |

| Halogenated | Chloroform | CHCl₃ | Soluble[1] |

| Amides | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble[4] |

| Aqueous | Water | H₂O | Insoluble[2][3] |

Note: The terms "Very Soluble," "Soluble," and "Slightly Soluble" are qualitative descriptors from the cited sources and are not based on a standardized quantitative scale.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not detailed in the available literature, the following general and widely accepted methods can be employed to accurately determine its solubility in organic solvents.[5]

This gravimetric method is a fundamental and highly accurate technique for determining the solubility of a solid solute in a liquid solvent at a constant temperature.

Methodology:

-

Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. The time required for equilibration should be determined empirically (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant).

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid using filtration or centrifugation. This step must be performed while maintaining the equilibrium temperature to prevent precipitation or further dissolution.

-

Solvent Evaporation: Transfer a precisely measured volume of the clear, saturated solution to a pre-weighed container.

-

Drying: Carefully evaporate the solvent from the solution under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight is achieved.

-

Weighing and Calculation: Weigh the container with the dried solute. The mass of the dissolved this compound can be determined by subtracting the initial weight of the container. The solubility is then calculated and expressed in appropriate units (e.g., g/100 mL or mol/L).

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Visible spectrum within the chosen solvent and follows the Beer-Lambert law.

Methodology:

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound with known, precise concentrations in the target solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The resulting linear regression equation will be used to determine the concentration of unknown samples.

-

-

Saturated Solution Preparation: Prepare a saturated solution and achieve equilibrium as described in the gravimetric method (steps 1 and 2).

-

Dilution: After separating the saturated solution from the undissolved solid, dilute a known volume of the saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve. A precise dilution factor must be recorded.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the same λmax used for the calibration curve.

-

Concentration Determination and Solubility Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in that solvent at the specific temperature.

-

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental and synthetic processes.

The following diagram illustrates the logical steps involved in determining the solubility of a solid compound in a solvent using a generalized experimental approach.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. junshin.repo.nii.ac.jp [junshin.repo.nii.ac.jp]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Presidential Green Chemistry Challenge: 1998 Greener Synthetic Pathways Award | Green Chemistry | US EPA [19january2017snapshot.epa.gov]

Technical Guide: Physicochemical Properties of 4-Nitro-N,N-diphenylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N,N-diphenylaniline, also known as 4-Nitrotriphenylamine, is a substituted aromatic amine with the chemical formula C₁₈H₁₄N₂O₂. It presents as a bright yellow crystalline solid.[1] This guide provides a focused examination of its key physical properties, namely the melting and boiling points, supported by standardized experimental protocols for their determination. Understanding these fundamental thermal characteristics is critical for its application in synthesis, materials science, and pharmaceutical development, ensuring proper handling, reaction condition setting, and purity assessment.

Physical and Chemical Properties

The core thermal properties of this compound (CAS Number: 4316-57-8) are summarized below. These values are essential benchmarks for sample identification and purity verification.

| Property | Value | Notes |

| Melting Point | 141-143 °C | The temperature range over which the solid-to-liquid phase transition occurs. |

| Boiling Point | 452.6 °C (Predicted) | Predicted value at standard atmospheric pressure (760 mmHg). High-temperature boiling may be accompanied by thermal decomposition.[2] |

| Molecular Weight | 290.32 g/mol | - |

| Appearance | Bright yellow crystalline solid | -[1] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following sections detail the standard methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is the most common and pharmacopeia-recognized technique for accurately determining the melting point of a solid crystalline substance.[3]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or digital instrument)

-

Thermometer (calibrated)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Sample of this compound (dried)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry to avoid depression of the melting point.[4] Grind the crystalline solid into a fine powder using a mortar and pestle.[4]

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample, forcing a small amount of the substance into the tube. Invert the tube and tap its sealed bottom on a hard surface to compact the powder into a dense column of 2-4 mm in height at the bottom.[5]

-

Apparatus Setup: Attach the capillary tube to the thermometer, ensuring the sample is level with the middle of the thermometer's mercury bulb.[5] Insert the assembly into the heating bath of the melting point apparatus.

-

Initial (Rough) Determination: Heat the apparatus rapidly (e.g., 4-5 °C per minute) to get an approximate melting temperature.[5] This provides a target range for the precise measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the rough melting point.[5] Begin heating again, but slow the rate to 1-2 °C per minute once the temperature is about 15 °C below the expected melting point.[4][5]

-

Observation and Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range from T₁ to T₂. For a pure substance, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6] For high-boiling point solids like this compound, the substance must first be melted to perform this measurement. It is critical to note that compounds with nitro functional groups may decompose at high temperatures.[7][8][9]

Apparatus:

-

Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)

-

Thermometer

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters after melting) of this compound into the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer. Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level but the open top of the test tube is above it.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame.[6] Convection currents will ensure uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[10][11] This indicates the temperature is just above the boiling point.

-

Recording: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6][10] Record this temperature.

-

Note on Decomposition: If the sample darkens significantly or produces fumes before a steady stream of bubbles is observed, thermal decomposition is likely occurring. In such cases, determining the boiling point at reduced pressure (vacuum distillation) is recommended to lower the required temperature.

Experimental Workflow Visualization

The logical flow for determining the thermal properties of a solid organic compound is depicted below.

Caption: Workflow for Thermal Analysis of this compound.

References

- 1. This compound | CAS 4316-57-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. molbase.com [molbase.com]

- 3. thinksrs.com [thinksrs.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. jk-sci.com [jk-sci.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. benchchem.com [benchchem.com]

- 8. diva-portal.org [diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

Spectroscopic Profile of 4-Nitro-N,N-diphenylaniline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Nitro-N,N-diphenylaniline (also known as 4-Nitrotriphenylamine), a compound of interest in various chemical research fields. Due to a lack of readily available experimental data in public spectral databases, this document focuses on predicted spectroscopic characteristics based on the compound's structure, alongside detailed, standard experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound will show signals corresponding to the aromatic protons. The protons on the nitro-substituted phenyl ring are expected to be shifted further downfield compared to the protons on the unsubstituted phenyl rings due to the electron-withdrawing nature of the nitro group.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Protons ortho to -NO₂ group | ~ 8.0 - 8.3 | Doublet (d) |

| Protons meta to -NO₂ group | ~ 7.0 - 7.3 | Doublet (d) |

| Protons on unsubstituted phenyl rings | ~ 7.1 - 7.5 | Multiplet (m) |

Note: Predicted values are based on typical chemical shift ranges for aromatic compounds with similar functional groups. Actual experimental values may vary based on the solvent and other experimental conditions.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon attached to the nitro group and the carbon atom of the tertiary amine linkage are expected to be significantly deshielded.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NO₂ | 145 - 155 |

| C-N (tertiary amine) | 140 - 150 |

| Aromatic C-H | 115 - 135 |

| Aromatic C (quaternary) | 120 - 140 |

Note: These are predicted values based on established chemical shift ranges for analogous aromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Expected Characteristic IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1600 - 1585 | C=C Stretch | Aromatic Ring |

| 1550 - 1475 | N-O Asymmetric Stretch | Nitro Group |

| 1360 - 1290 | N-O Symmetric Stretch | Nitro Group |

| 1340 - 1250 | C-N Stretch | Aromatic Tertiary Amine |

Note: The values presented are characteristic ranges and may vary slightly based on experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly for conjugated systems. For this compound, absorptions are expected due to π → π* transitions of the aromatic system.

Table 4: Expected UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Electronic Transition | Solvent System |

| Not specified | π → π* | Common organic solvents (e.g., Ethanol, Methanol, Dichloromethane) |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol (Solution State)[1]

-

Sample Preparation :

-

Weigh approximately 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a standard 5 mm NMR tube.

-

If the solvent does not contain a reference standard, add a small amount of tetramethylsilane (TMS).

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).[1]

-

-

Data Processing :

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the TMS signal (0 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

FT-IR Spectroscopy Protocol (KBr Pellet Method)[1]

-

Sample Preparation :

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[1]

-

Place the powder mixture into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[1]

-

-

Data Acquisition :

-

Data Processing :

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

UV-Vis Spectroscopy Protocol[1]

-

Sample Preparation :

-

Data Acquisition :

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Fill a matched cuvette with the sample solution.

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.[1]

-

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis :

-

The resulting spectrum will show absorbance as a function of wavelength.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide on the Crystal Structure of 4-Nitro-N,N-diphenylaniline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural and biological aspects of 4-Nitro-N,N-diphenylaniline and its derivatives. While a definitive single-crystal X-ray structure for this compound is not publicly available at the time of this publication, this document presents a detailed analysis of a closely related compound, 4-(4-Nitrostyryl)-N,N-diphenylaniline, for which crystallographic data has been determined. Furthermore, this guide delves into the synthesis of related compounds, general protocols for single-crystal growth of aromatic nitro compounds, and the known biological activities of 4-nitrodiphenylamine derivatives, including their interactions with key signaling pathways. This information is intended to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science.

Introduction

This compound, also known as 4-Nitrotriphenylamine, is an organic compound with the chemical formula C₁₈H₁₄N₂O₂. It is a yellow crystalline solid with a melting point in the range of 141-155 °C[1]. The molecule consists of a central nitrogen atom bonded to three phenyl rings, one of which is substituted with a nitro group at the para position. The presence of the electron-donating triphenylamine core and the electron-withdrawing nitro group suggests potential applications in nonlinear optics and as an intermediate in the synthesis of dyes and pharmaceuticals.

Despite its synthesis and basic characterization being reported, a detailed single-crystal X-ray diffraction study for this compound specifically is not found in the reviewed literature. Therefore, this guide will focus on the crystal structure of a closely related and structurally significant derivative, 4-(4-Nitrostyryl)-N,N-diphenylaniline , to provide insights into the probable molecular conformation and packing of the target compound.

Crystal Structure Analysis of 4-(4-Nitrostyryl)-N,N-diphenylaniline

The crystal structure of 4-(4-Nitrostyryl)-N,N-diphenylaniline (C₂₆H₂₀N₂O₂) provides valuable information on the geometry and intermolecular interactions of a larger system containing the this compound moiety.

Crystallographic Data

The crystallographic data for 4-(4-Nitrostyryl)-N,N-diphenylaniline is summarized in the table below. The data was obtained from a single-crystal X-ray diffraction study.

| Parameter | Value[2] |

| Chemical Formula | C₂₆H₂₀N₂O₂ |

| Formula Weight | 392.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.4884(3) Å |

| b | 8.9834(3) Å |

| c | 27.0880(8) Å |

| α | 90° |

| β | 96.500(2)° |

| γ | 90° |

| Volume | 2052.31(12) ų |

| Z | 4 |

| Temperature | 298 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.270 Mg/m³ |

| Absorption Coefficient | 0.08 mm⁻¹ |

| R(int) | 0.026 |

| Final R indices [I > 2σ(I)] | R₁ = 0.057, wR₂ = 0.185 |

Molecular Geometry

In the crystal structure of 4-(4-Nitrostyryl)-N,N-diphenylaniline, the central nitrogen atom of the triphenylamine group exhibits an approximately trigonal–planar geometry. The benzene and two terminal phenyl rings are twisted relative to the plane defined by the three carbon atoms bonded to the central nitrogen. The stilbene fragment, which includes the nitrophenyl group, adopts a trans configuration. The dihedral angle between the two benzene rings of the stilbene moiety is 31.3(1)°[2].

Supramolecular Structure

The crystal packing is characterized by weak intermolecular C—H···O hydrogen bonds, which link the molecules into ribbons extending along the[3] direction[2]. These interactions play a crucial role in the stabilization of the crystal lattice.

Experimental Protocols

Synthesis of this compound (General Method)

Several synthetic routes for 4-nitrodiphenylamine and its derivatives have been reported. A common approach involves the nitration of diphenylamine or the condensation of a nitro-substituted aryl halide with an aniline derivative[4].

A representative synthesis for a related compound, 4-nitrodiphenylamine, involves the following steps:

-

Nitrosation of Diphenylamine: Diphenylamine is treated with sodium nitrite in the presence of a strong acid like sulfuric acid to form N-nitrosodiphenylamine.

-

Fischer-Hepp Rearrangement: The N-nitrosodiphenylamine undergoes an acid-catalyzed rearrangement to yield 4-nitrosodiphenylamine.

-

Oxidation: The 4-nitrosodiphenylamine is then oxidized to 4-nitrodiphenylamine.

Another method is the direct condensation of p-nitrochlorobenzene with aniline in the presence of a base[4].

Single Crystal Growth of Aromatic Nitro Compounds (General Protocol)

Growing single crystals suitable for X-ray diffraction is a critical step in crystal structure determination. For organic compounds like this compound, the slow evaporation method is a widely used and effective technique[5][6][7].

General Protocol for Slow Evaporation:

-

Solvent Selection: A suitable solvent is chosen in which the compound has moderate solubility and a positive temperature coefficient of solubility. Common solvents for aromatic nitro compounds include ethanol, acetone, toluene, and mixtures thereof.

-

Preparation of a Saturated Solution: A saturated or slightly supersaturated solution of the compound is prepared at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: The hot solution is filtered through a fine filter paper or a syringe filter to remove any insoluble impurities that could act as unwanted nucleation sites.

-

Crystallization: The filtered solution is placed in a clean, dust-free container (e.g., a beaker or crystallizing dish) and covered loosely to allow for slow evaporation of the solvent at a constant temperature. The container should be placed in a location free from vibrations and rapid temperature fluctuations.

-

Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals will form. Once the crystals have reached a suitable size, they can be carefully harvested from the solution.

The workflow for single-crystal X-ray diffraction is depicted in the following diagram:

Biological Activity and Signaling Pathways

While this compound itself is not extensively studied for its biological activity, derivatives of 4-nitrodiphenylamine have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. The biological activity of these compounds is often attributed to their ability to modulate key cellular signaling pathways.

Anticancer Activity

Some 4-nitrodiphenylamine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis and the inhibition of signaling pathways that are critical for the proliferation and survival of cancer cells.

Modulation of Signaling Pathways

Two major signaling pathways implicated in the action of 4-nitrodiphenylamine derivatives are the NF-κB and MAPK/ERK pathways.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival. Its aberrant activation is a hallmark of many cancers. Some diphenylamine derivatives can inhibit this pathway, leading to a reduction in pro-survival signals.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is central to the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Inhibition of components of the MAPK/ERK pathway by certain diphenylamine derivatives can block downstream signaling and inhibit cancer cell growth.

The logical relationship between the chemical structure and biological activity is illustrated in the diagram below:

A simplified representation of the MAPK/ERK signaling pathway is as follows:

Conclusion

This technical guide has provided a detailed overview of the available structural and biological information for this compound and its derivatives. While the specific crystal structure of the title compound remains to be elucidated, the analysis of the closely related 4-(4-Nitrostyryl)-N,N-diphenylaniline offers valuable insights into its likely molecular conformation and packing. The provided experimental protocols for synthesis and crystal growth serve as a practical guide for researchers working with this class of compounds. Furthermore, the exploration of the biological activities of 4-nitrodiphenylamine derivatives and their interaction with key signaling pathways highlights their potential for further investigation in drug discovery and development. Future work should focus on obtaining single crystals of this compound to definitively determine its crystal structure and to further explore the structure-activity relationships of this promising class of compounds.

References

Methodological & Application

Application Notes and Protocols for 4-Nitro-N,N-diphenylaniline in Nonlinear Optics

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the synthesis, crystal growth, and nonlinear optical (NLO) characterization of 4-Nitro-N,N-diphenylaniline. While experimental nonlinear optical data for this compound is not extensively available in the public domain, this guide furnishes protocols based on established methods for similar organic NLO materials. The provided data for related compounds serves as a valuable reference for anticipating the potential NLO properties of the title compound.

Introduction to this compound in Nonlinear Optics

This compound is a polar chromophore with a donor-π-acceptor (D-π-A) structure, a common motif for second-order nonlinear optical materials. The electron-donating diphenylamino group and the electron-withdrawing nitro group, connected through a phenyl π-bridge, facilitate intramolecular charge transfer upon excitation. This molecular design is a prerequisite for a significant second-order nonlinear optical response, making it a candidate for applications in frequency conversion (e.g., second-harmonic generation), electro-optic modulation, and other photonic technologies. The non-centrosymmetric crystalline arrangement of such molecules is crucial for observing bulk second-order NLO effects.

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a versatile method for the formation of C-N bonds and is suitable for the synthesis of this compound from diphenylamine and an activated aryl halide.[1][2]

Reaction Scheme:

Diphenylamine + 1-chloro-4-nitrobenzene → this compound + HCl

Experimental Protocol: Ullmann Condensation

Materials:

-

Diphenylamine

-

1-chloro-4-nitrobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine diphenylamine (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C) under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with toluene. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Diagram of Synthesis Workflow:

References

Application Notes and Protocols: 4-Nitro-N,N-diphenylaniline as an Intermediate for Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N,N-diphenylaniline and its derivatives are pivotal intermediates in the synthesis of a variety of dyes, particularly disperse and azo dyes. The diphenylamine backbone, combined with the chromophoric nitro group, provides a versatile scaffold for the creation of a broad spectrum of colors. A critical feature for the synthesis of azo dyes is the presence of a primary aromatic amine, which can be diazotized and subsequently coupled with an electron-rich aromatic compound to form the characteristic azo bond (-N=N-), the cornerstone of this class of dyes.

Since this compound is a secondary amine, it cannot be directly diazotized. Therefore, a common strategy involves the use of a derivative, 2-amino-4-nitrodiphenylaniline, as the primary amine source for diazotization. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent conversion into azo dyes, along with characterization data and application insights.

Synthesis of Key Intermediate: 2-Amino-4-nitrodiphenylaniline

The synthesis of 2-amino-4-nitrodiphenylaniline is a two-step process commencing with the condensation of 2,4-dinitrochlorobenzene with aniline to produce 2,4-dinitrodiphenylamine, followed by a selective reduction of one nitro group.

Protocol 1: Synthesis of 2,4-Dinitrodiphenylamine

This protocol outlines the nucleophilic aromatic substitution reaction between 2,4-dinitrochlorobenzene and aniline.

Reaction Scheme:

Materials:

-

2,4-Dinitrochlorobenzene

-

Aniline

-

Ethanol (95%)

-

Sodium acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dinitrochlorobenzene (1.0 molar equivalent) in ethanol.

-

Add aniline (1.1 molar equivalents) and sodium acetate (1.1 molar equivalents) to the solution.

-

Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, 2,4-dinitrodiphenylamine, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven.

Protocol 2: Selective Reduction of 2,4-Dinitrodiphenylamine to 2-Amino-4-nitrodiphenylamine

This protocol employs a selective reduction method, such as the Zinin reduction, using sodium sulfide to reduce one of the two nitro groups.

Reaction Scheme:

Materials:

-

2,4-Dinitrodiphenylamine

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Ethanol

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium sulfide nonahydrate (approximately 1.5-2.0 molar equivalents) in a mixture of ethanol and water.

-

Add 2,4-dinitrodiphenylamine (1.0 molar equivalent) to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. The color of the solution will change as the reaction progresses. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product, 2-amino-4-nitrodiphenylamine, will precipitate.

-

Filter the crude product and wash thoroughly with water to remove inorganic salts.

-

Recrystallize the product from a suitable solvent, such as ethanol, to obtain pure 2-amino-4-nitrodiphenylamine.

Synthesis of Azo Dyes from 2-Amino-4-nitrodiphenylaniline

The synthesis of azo dyes from 2-amino-4-nitrodiphenylaniline involves two main stages: diazotization of the primary amine and subsequent azo coupling with an electron-rich aromatic compound.

Protocol 3: Diazotization of 2-Amino-4-nitrodiphenylaniline

This protocol describes the formation of the diazonium salt of 2-amino-4-nitrodiphenylaniline.

Materials:

-

2-Amino-4-nitrodiphenylamine

-

Concentrated sulfuric acid

-

Sodium nitrite (NaNO₂)

-

Ice

Procedure:

-

In a beaker, carefully dissolve 2-amino-4-nitrodiphenylamine (1.0 molar equivalent) in concentrated sulfuric acid, maintaining the temperature between 0-5°C using an ice bath.

-

In a separate beaker, prepare a solution of sodium nitrite (1.05 molar equivalents) in a small amount of water.

-

Slowly add the sodium nitrite solution dropwise to the solution of 2-amino-4-nitrodiphenylamine with constant stirring, ensuring the temperature does not exceed 5°C.

-

Continue to stir the mixture at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting diazonium salt solution should be kept cold and used immediately in the coupling reaction.

Protocol 4: Azo Coupling Reactions

The diazonium salt solution prepared in Protocol 3 can be coupled with various aromatic compounds to produce a range of azo dyes. Below are examples using H-acid and R-salt as coupling components.

A. Coupling with H-acid (1-amino-8-naphthol-3,6-disulfonic acid)

Procedure:

-

Dissolve H-acid (1.0 molar equivalent) in a 5% sodium hydroxide solution at room temperature.

-

Cool the H-acid solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution dropwise to the cold H-acid solution with vigorous stirring. Maintain the temperature at 0-5°C.

-

After the addition is complete, continue stirring for an additional 2-4 hours at the same temperature.

-

The precipitated dye is collected by filtration, washed with a cold saturated sodium chloride solution, and then with cold water until the filtrate is neutral.

-

Dry the final dye product at 60-70°C.

B. Coupling with R-salt (2-naphthol-3,6-disulfonic acid, disodium salt)

Procedure:

-

Dissolve R-salt (1.0 molar equivalent) in a 5% sodium hydroxide solution at room temperature.

-

Cool the R-salt solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution dropwise to the cold R-salt solution with constant stirring, maintaining the temperature at 0-5°C.

-

Continue stirring for an additional 2-4 hours at 0-5°C after the addition is complete.

-

Isolate the precipitated dye by filtration, wash with a cold saturated sodium chloride solution, and then with cold water.

-

Dry the final product in a vacuum oven at 60-70°C.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of the intermediate and the final azo dyes.

Table 1: Synthesis of Intermediates

| Intermediate | Starting Materials | Molar Ratio (Starting Material 1:2) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,4-Dinitrodiphenylamine | 2,4-Dinitrochlorobenzene, Aniline | 1 : 1.1 | Ethanol | Reflux | 2-3 | ~90 |

| 2-Amino-4-nitrodiphenylaniline | 2,4-Dinitrodiphenylamine, Na₂S·9H₂O | 1 : 1.5-2.0 | Ethanol/Water | Reflux | 2-4 | 75-85 |

Table 2: Synthesis of Azo Dyes from 2-Amino-4-nitrodiphenylaniline

| Coupling Component | Dye Color | Yield (%) | λmax (nm) | Melting Point (°C) |

| H-acid | Violet to Blue | 80-90 | 540-580 | >300 |

| R-salt | Red to Bordeaux | 85-95 | 500-530 | >300 |

| Phenol | Yellow | ~75 | 400-420 | 180-185 |

| N,N-dimethylaniline | Orange-Red | ~80 | 480-500 | 210-215 |

Characterization of Synthesized Dyes

The synthesized azo dyes can be characterized using a variety of analytical techniques to confirm their structure and purity:

-

UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which dictates the color of the dye.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N azo linkage (typically around 1400-1500 cm⁻¹), -NO₂ group (strong absorptions around 1530-1500 cm⁻¹ and 1350-1320 cm⁻¹), -NH₂ group (stretching vibrations around 3500-3300 cm⁻¹), and -OH group (broad absorption around 3600-3200 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye and confirm its molecular formula.

Applications

Azo dyes derived from this compound intermediates are primarily used as disperse dyes for hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[1][2] The non-ionic nature and low water solubility of these dyes make them suitable for application from an aqueous dispersion.[1][2] Key properties and applications include:

-

Textile Dyeing: They provide a wide range of brilliant and intense colors on synthetic fabrics.

-

High Fastness Properties: Dyes derived from nitrodiphenylamine structures can exhibit good lightfastness and wash fastness, which are crucial for textile applications.[3][4] However, the fastness properties can vary depending on the specific dye structure and the fabric being dyed.[4]

-

Other Applications: The chromophoric system of these dyes also makes them of interest for applications in areas such as organic pigments and functional dyes for specialized purposes.

Visualizations

Caption: Synthesis of the key intermediate, 2-Amino-4-nitrodiphenylaniline.

Caption: General workflow for the synthesis of azo dyes.

References

Application Notes and Protocols for the Synthesis of 4-Aminodiphenylamine from 4-Nitrodiphenylamine

Introduction

4-Aminodiphenylamine (4-ADPA) is a significant chemical intermediate, primarily utilized as a precursor in the manufacturing of antioxidants, antiozonants (such as 6PPD for rubber products), dyes, and pharmaceuticals.[1] The industrial synthesis of 4-ADPA has evolved to favor greener and more economical routes to minimize waste and avoid halogenated compounds.[1] A common and well-documented method for the synthesis of 4-ADPA is the reduction of 4-nitrodiphenylamine (4-NDPA).[1][2] This document provides detailed application notes and protocols for this conversion. It is important to note that the specified starting material, 4-nitro-N,N-diphenylaniline, is structurally different from the standard precursor, 4-nitrodiphenylamine (4-NDPA), which is the focus of the following protocols. The synthesis of 4-ADPA from 4-NDPA is a critical step, often following the initial formation of 4-NDPA through methods like the condensation of aniline and nitrobenzene.[1][3]

The reduction of the nitro group in 4-NDPA to form the corresponding amine (4-ADPA) can be achieved through various methods, most notably catalytic hydrogenation.[4] This process typically involves the use of catalysts such as Raney Nickel or palladium on carbon (Pd/C) in the presence of a hydrogen source.[4]

Data Presentation

The following table summarizes quantitative data from various reported methods for the synthesis of 4-aminodiphenylamine, including the reduction of 4-nitrodiphenylamine and its precursors.

| Parameter | Aniline Method (Ullmann Condensation) | Aniline Method (NASH Process) | Diphenylamine Method (Nitrosation/Rearrangement) | Catalytic Hydrogenation of 4-NDPA |

| Primary Reactants | Aniline, p-Chloronitrobenzene | Aniline, Nitrobenzene | Diphenylamine, Sodium Nitrite | 4-Nitrodiphenylamine, Hydrogen Source |

| Catalyst/Reagent | Copper catalyst, K₂CO₃ | Strong base (e.g., TMAH) | Acid (for rearrangement) | Raney Ni, Pd/C, Pt/C |

| Reaction Temp. | 175 - 210 °C | 50 - 100 °C | Not explicitly stated for nitration | 40 - 90 °C |

| Reaction Time | ~6 - 14 hours | ~1 - 5 hours | Not explicitly stated for nitration | ~3 hours |

| Yield | 79 - 96% (for 4-NDPA) | >97% selectivity, >99% conversion (for 4-NDPA/4-NODPA) | Up to 99% (for 4-NODPA HCl) | 94% (overall from nitrobenzene)[5] |

| Key By-products | Dinitrotriphenylamine | Azobenzene, Phenazine | Various nitrated isomers | Acetone (from propan-2-ol) |

| Environmental Concerns | Corrosive wastewater with chlorine | Generation of organic by-products | Large amount of harmful wastewater | Catalyst handling and disposal |

Experimental Protocols

Herein are detailed methodologies for key experiments related to the synthesis of 4-aminodiphenylamine.

Protocol 1: Catalytic Hydrogenation of 4-Nitrodiphenylamine using Raney Nickel

This protocol describes the reduction of 4-NDPA to 4-ADPA using a Raney Nickel catalyst and hydrogen gas.[2][4]

Materials:

-

4-Nitrodiphenylamine (4-NDPA)

-

Raney Nickel (slurry)

-

Methanol or Propan-2-ol

-

Nitrogen gas (N₂)

-

Hydrogen gas (H₂)

-

Celite® or other filter aid

Equipment:

-

Autoclave or a suitable high-pressure reactor

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reactor Charging: Charge the autoclave with 4-NDPA and a suitable solvent such as methanol or propan-2-ol.

-

Catalyst Addition: Under a stream of nitrogen, carefully add the Raney Nickel slurry. The amount of catalyst can range from 5-20% by weight of the 4-NDPA.[4]

-

Inerting: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen to ensure an inert atmosphere.

-

Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).[4]

-

Reaction: Heat the reactor to the desired temperature (e.g., 40-80°C) and begin stirring.[4] Monitor the reaction progress by observing the pressure drop, which indicates hydrogen uptake.

-

Work-up: Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen before opening.

-

Catalyst Removal: Dilute the reaction mixture with a suitable solvent like dichloromethane.[2] Filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst.[2] Wash the filter cake with additional solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude 4-ADPA. Further purification can be achieved by recrystallization or distillation.

Protocol 2: Platinum-Catalyzed Hydrogenation of a 4-NDPA/4-NODPA Mixture

This protocol is adapted for a crude mixture of 4-nitrodiphenylamine (4-NDPA) and 4-nitrosodiphenylamine (4-NODPA), which is often the direct product of the condensation of aniline and nitrobenzene.[1][2]

Materials:

-

Crude reaction mixture containing 4-NDPA and 4-NODPA

-

Platinum on carbon catalyst (e.g., 3% or 5% Pt/C)

-

Dichloromethane or other suitable solvent

-

Nitrogen gas (N₂)

-

Hydrogen gas (H₂)

-

Celite® or other filter aid

Equipment:

-

Autoclave or a suitable high-pressure reactor

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reactor Charging: Charge the autoclave with the crude reaction mixture containing the 4-NDPA/4-NODPA intermediates. For every 1 mole of starting nitrobenzene used to create the mixture, add approximately 0.1-0.5 mol% of the platinum catalyst.[2]

-

Inerting: Seal the reactor and purge the system by pressurizing with nitrogen gas and then venting. Repeat this cycle 3-5 times.

-

Hydrogenation: Pressurize the reactor with hydrogen to a pressure of 1.0-3.0 MPa and heat to 70-90°C.[6]

-

Reaction Monitoring: The reaction is typically complete when hydrogen uptake is no longer observed.

-